N-(1-benzylpiperidin-4-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide
CAS No.:
Cat. No.: VC19986890
Molecular Formula: C24H27N3OS
Molecular Weight: 405.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N3OS |
|---|---|
| Molecular Weight | 405.6 g/mol |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C24H27N3OS/c1-18-7-9-20(10-8-18)24-26-22(17-29-24)15-23(28)25-21-11-13-27(14-12-21)16-19-5-3-2-4-6-19/h2-10,17,21H,11-16H2,1H3,(H,25,28) |
| Standard InChI Key | BZESJVQVPAZDGH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Weight
The molecular formula of N-(1-benzylpiperidin-4-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide is C24H25N3OS, yielding a molecular weight of 403.54 g/mol. This calculation derives from the summation of atomic masses: carbon (12.01 × 24), hydrogen (1.01 × 25), nitrogen (14.01 × 3), oxygen (16.00 × 1), and sulfur (32.07 × 1) .
Structural Features
The compound comprises three distinct regions:
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Benzylpiperidine core: A piperidine ring (six-membered amine) substituted at the 1-position with a benzyl group (phenylmethyl). This moiety is common in neuroactive compounds due to its ability to cross the blood-brain barrier.
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3. The 2-position is substituted with a 4-methylphenyl group, enhancing lipophilicity and steric bulk.
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Acetamide linker: A two-carbon chain connecting the piperidine and thiazole units, with a terminal amide group. This linker facilitates conformational flexibility and hydrogen bonding .
Table 1: Key Structural Descriptors
| Parameter | Value |
|---|---|
| IUPAC Name | N-(1-Benzylpiperidin-4-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide |
| CAS Registry Number | Not yet assigned |
| XLogP3 | 3.8 (predicted) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide O, thiazole N, piperidine N) |
Synthesis and Analytical Characterization
Synthetic Routes
A proposed synthesis involves a multi-step sequence:
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Formation of 1-benzylpiperidin-4-amine: Benzyl bromide reacts with piperidin-4-amine under basic conditions (K2CO3, DMF, 60°C).
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Thiazole ring construction: 4-Methylacetophenone is condensed with thiourea in the presence of iodine to yield 2-(4-methylphenyl)-1,3-thiazole-4-carbaldehyde.
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Acetamide coupling: The thiazole aldehyde is reduced to the alcohol (NaBH4), brominated (PBr3), and reacted with the piperidine amine via nucleophilic acyl substitution .
Critical reaction monitoring employs HPLC (C18 column, acetonitrile/water gradient) and 1H NMR (DMSO-d6, δ 7.2–7.4 ppm for aromatic protons).
Pharmacological Profile
Anticonvulsant Activity
In murine models (maximal electroshock test), derivatives reduced seizure duration by 40% at 10 mg/kg (i.p.), comparable to phenytoin. The 4-methylphenyl group enhances blood-brain barrier penetration, as evidenced by brain/plasma ratio = 2.1 (LC-MS/MS) .
Kinase Inhibition
Molecular docking predicts affinity for p38 MAPK (ΔG = -9.2 kcal/mol), suggesting anti-inflammatory applications. Thiazole-acetamides inhibit TNF-α production in macrophages (EC50 = 0.8 μM).
Mechanism of Action Hypotheses
Dual-Target Modulation
The compound may simultaneously:
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Block NMDA receptors via piperidine-amide interactions with the GluN2B subunit.
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Inhibit cyclooxygenase-2 (COX-2) through thiazole-mediated disruption of arachidonic acid binding.
Metabolic Pathways
CYP3A4 mediates N-debenzylation (major metabolite: piperidin-4-ylacetamide). Glucuronidation occurs at the thiazole’s nitrogen, detected via UPLC-QTOF .
Physicochemical and Pharmacokinetic Properties
Table 2: ADME Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP | 3.7 | Shake-flask |
| Plasma Protein Binding | 89% | Equilibrium dialysis |
| t1/2 (rat) | 2.3 h | IV administration |
| Bioavailability | 34% (oral) | AUC0–∞ comparison |
Therapeutic Applications and Future Directions
Neurological Disorders
Preclinical data support evaluation in epilepsy and neuropathic pain. A thiazole-acetamide analog reduced mechanical allodynia by 60% in a chronic constriction injury model (10 mg/kg, twice daily).
Oncology
Thiazole derivatives induce apoptosis in glioblastoma cells (U87 MG, IC50 = 4.7 μM) via ROS generation and caspase-3 activation .
Challenges and Optimization
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